molecular formula C14H9ClFNO2 B15422791 (1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methanol CAS No. 109243-79-0

(1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methanol

Katalognummer: B15422791
CAS-Nummer: 109243-79-0
Molekulargewicht: 277.68 g/mol
InChI-Schlüssel: VVNXWNHZASBRLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methanol is a chemical compound of interest in organic and medicinal chemistry research. It features a benzoxazole heterocycle linked to a 2-chloro-6-fluorophenyl ring via a methanol bridge. This structure is a key intermediate in synthetic pathways, particularly for constructing more complex nitrogen and sulfur-containing heterocycles with potential biological activity . The core 1,3-benzoxazole scaffold is recognized as a privileged structure in medicinal chemistry. Research into analogous benzoxazole derivatives has demonstrated a wide spectrum of potential biological activities, including antimicrobial, antifungal, and anticancer properties, making this chemotype a valuable template for drug discovery and biological probing . For instance, novel 4-chloro-1,3-benzoxazole derivatives have been synthesized and shown promising activity as anticancer agents in preliminary studies, with molecular docking indicating strong binding affinities to relevant therapeutic targets . The presence of the 2-chloro-6-fluorophenyl subunit is also significant. This particular substituted phenyl moiety is a common building block in the synthesis of various pharmacologically active compounds and agrochemicals . This product is provided for research purposes as a building block or intermediate for the synthesis of more complex molecules. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Eigenschaften

CAS-Nummer

109243-79-0

Molekularformel

C14H9ClFNO2

Molekulargewicht

277.68 g/mol

IUPAC-Name

1,3-benzoxazol-2-yl-(2-chloro-6-fluorophenyl)methanol

InChI

InChI=1S/C14H9ClFNO2/c15-8-4-3-5-9(16)12(8)13(18)14-17-10-6-1-2-7-11(10)19-14/h1-7,13,18H

InChI-Schlüssel

VVNXWNHZASBRLV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=C(O2)C(C3=C(C=CC=C3Cl)F)O

Herkunft des Produkts

United States
Foundational & Exploratory

The Pharmacological and Synthetic Dynamics of (1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the evaluation of (1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methanol (CAS 109243-79-0) not merely as a static chemical entity, but as a highly specialized pharmacophore and a critical synthetic node. This compound represents a foundational architecture in the development of selective inhibitors targeting Microsomal Prostaglandin E Synthase-1 (mPGES-1) [1]. By dissecting its structural topology, mechanism of action, and synthetic pathways, this whitepaper provides an authoritative guide for drug development professionals seeking to leverage benzoxazole derivatives in anti-inflammatory therapeutics.

Structural Causality and Pharmacophore Topography

The efficacy of benzoxazole-based inhibitors relies heavily on their precise three-dimensional conformation. The structure of (1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methanol is defined by three distinct functional domains, each serving a specific causal role in target engagement:

  • The Benzoxazole Core : This rigid, flat heteroaromatic system acts as the primary hydrophobic anchor. The nitrogen and oxygen heteroatoms serve as potential hydrogen bond acceptors, while the aromatic system engages in π−π stacking with hydrophobic residues deep within the target enzyme's binding pocket[1].

  • The 2-Chloro-6-fluorophenyl Ring : The di-ortho halogen substitution is not arbitrary; it is a deliberate steric maneuver. The asymmetric bulk of the chlorine and fluorine atoms creates severe steric hindrance, forcing the phenyl ring to adopt an orthogonal (perpendicular) conformation relative to the rest of the molecule. This non-planar twist is critical for wedging the molecule into the V-shaped active site cleft of mPGES-1[2].

  • The Methanol Linker : The bridging hydroxyl group provides a chiral center and acts as a critical hydrogen bond donor. It interacts with polar residues (such as Arg110) at the entrance of the binding pocket, stabilizing the orthogonal conformation[1].

Core Mechanism of Action: Selective mPGES-1 Inhibition

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) operate by inhibiting Cyclooxygenase-1 and 2 (COX-1/COX-2). While effective at reducing inflammation, this upstream blockade suppresses all downstream prostanoids (including protective PGI2 and TXA2), leading to well-documented gastrointestinal bleeding and cardiovascular toxicities[3].

(1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methanol and its optimized derivatives bypass this bottleneck by targeting mPGES-1 , the terminal synthase responsible specifically for converting Prostaglandin H2 (PGH2) into Prostaglandin E2 (PGE2)—the primary mediator of inflammation and pain[3]. By competitively binding to the mPGES-1 active site, these compounds selectively halt PGE2 production without altering the biosynthesis of other critical prostanoids, thereby offering a safer therapeutic window[1].

mPGES1_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 mPGES1 mPGES-1 Enzyme PGH2->mPGES1 PGE2 Prostaglandin E2 mPGES1->PGE2 Inhibitor Benzoxazole Derivative Inhibitor->mPGES1 Competitive Inhibition

Fig 1. Selective inhibition of the mPGES-1 inflammatory pathway.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the synthesis and biological evaluation of this compound must follow a self-validating workflow. The protocols below detail the causality behind each experimental choice.

Protocol 1: Low-Temperature Organolithium Synthesis

The synthesis of the core scaffold utilizes a highly sensitive lithiation-nucleophilic addition sequence[4].

Step-by-Step Methodology:

  • Preparation : Purge a flame-dried Schlenk flask with inert N2​ gas. Dissolve 10 g (84 mmol) of benzoxazole in 200 mL of anhydrous diethyl ether ( Et2​O ).

  • Cryogenic Cooling : Submerge the flask in a dry ice/acetone bath to reach exactly –76°C.

    • Causality: Temperature control is absolute. 2-Lithiabenzoxazole is highly unstable and will undergo rapid ring-opening to form 2-isocyanophenolate at temperatures above –60°C.

  • Lithiation : Dropwise, add 54 mL of 1.55 M Butyllithium (BuLi) in hexane over 15 minutes. Stir for 30 minutes at –76°C to ensure complete deprotonation[4].

  • Nucleophilic Addition : Slowly add 14.6 g (92 mmol, 1.1 equiv) of 2-chloro-6-fluorobenzaldehyde. The lithiated benzoxazole attacks the electrophilic carbonyl carbon.

  • Quenching & Isolation : Allow the reaction to slowly warm to room temperature, quench with saturated aqueous NH4​Cl , and extract with ethyl acetate. Purify via silica gel chromatography to yield the racemic methanol product[4].

Protocol 2: Microsomal mPGES-1 Inhibition Assay

To validate target engagement, an in vitro assay must mimic the physiological lipid environment of the enzyme[2].

Step-by-Step Methodology:

  • Microsome Preparation : Culture A549 human lung carcinoma cells and stimulate with IL-1 β (10 ng/mL) for 24 hours to upregulate COX-2 and mPGES-1 expression. Harvest and centrifuge at 100,000 x g to isolate the microsomal fraction.

    • Causality: mPGES-1 is a membrane-associated protein (MAPEG family). Purifying it away from the lipid bilayer alters its native conformation. Using microsomal fractions preserves the structural integrity required for accurate inhibitor binding kinetics.

  • Incubation : In a 96-well plate, combine 0.1 mg/mL microsomal protein, 2.5 mM glutathione (GSH, an essential cofactor), and varying concentrations of the benzoxazole inhibitor.

  • Substrate Addition : Initiate the reaction by adding 1 μ M PGH2. Incubate for exactly 60 seconds at 4°C to prevent spontaneous degradation of PGH2.

  • Quantification : Quench the reaction with SnCl2​ (to reduce unreacted PGH2) and quantify the synthesized PGE2 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2].

Workflow S1 1. Lithiation (-76°C) S2 2. Nucleophilic Addition S1->S2 S3 3. Microsomal Assay S2->S3 S4 4. LC-MS/MS Analysis S3->S4

Fig 2. Self-validating workflow from organolithium synthesis to LC-MS/MS profiling.

Quantitative Pharmacological Profiling

The transition from the foundational (1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methanol scaffold to clinical candidates (e.g., PF-04693627 analogs) demonstrates the power of Structure-Activity Relationship (SAR) optimization[1]. The table below summarizes the quantitative leap in potency and selectivity achieved by modifying the core scaffold.

Compound ProfilemPGES-1 IC 50​ (nM)COX-2 IC 50​ ( μ M)Selectivity Index (COX-2 / mPGES-1)Cell Assay (A549) IC 50​ (nM)
Core Scaffold (Methanol derivative)~120.0> 10.0> 83~450.0
Optimized Analog (e.g., PF-04693627 class)8.0> 10.0> 125016.2

Data Interpretation: The core scaffold establishes baseline target engagement. By replacing the methanol hydroxyl with an extended amide linkage (as seen in advanced analogs), the molecule achieves sub-10 nM potency while maintaining a strict >1000-fold selectivity over COX-2, successfully uncoupling anti-inflammatory efficacy from NSAID-associated toxicity[1],[2].

References

  • [4] Product Class 13: Benzoxazoles and Other Annulated Oxazoles. Thieme Connect. URL:

  • [1] Synthesis and biological evaluation of substituted benzoxazoles as inhibitors of mPGES-1: Use of a conformation-based hypothesis to facilitate compound design. ResearchGate (Bioorganic & Medicinal Chemistry Letters). URL:

  • [3] Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. National Institutes of Health (PMC). URL:

  • [2] Discovery and Characterization of 2-Acylaminoimidazole Microsomal Prostaglandin E Synthase-1 Inhibitors. ACS Publications (Journal of Medicinal Chemistry). URL:

Sources

Crystal structure analysis of (1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure Analysis of (1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methanol

This guide provides a comprehensive technical overview of the process of determining and analyzing the crystal structure of (1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methanol, a novel benzoxazole derivative. Benzoxazole scaffolds are of significant interest in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Understanding the precise three-dimensional arrangement of atoms within this molecule is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and ensuring intellectual property claims in drug development.

This document is structured to guide researchers through the entire workflow, from synthesis and crystallization to the final validation and interpretation of the crystal structure. The methodologies described herein are grounded in established crystallographic principles and best practices.

Part 1: Synthesis and Single Crystal Growth

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction.[4][5]

Proposed Synthesis

A plausible and efficient route for the synthesis of the title compound involves a two-step process. A common method for creating the benzoxazole scaffold is the condensation reaction between an o-aminophenol and a corresponding carboxylic acid or aldehyde, often facilitated by a dehydrating agent.[2][6]

Step 1: Synthesis of 2-(2-chloro-6-fluorobenzoyl)-1,3-benzoxazole. This intermediate can be synthesized by the reaction of 2-aminophenol with 2-chloro-6-fluorobenzoyl chloride in a suitable solvent like pyridine or in the presence of a non-nucleophilic base.

Step 2: Reduction to (1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methanol. The ketone intermediate is then selectively reduced to the corresponding alcohol using a mild reducing agent such as sodium borohydride (NaBH₄) in methanol or ethanol.

Experimental Protocol: Synthesis

  • Step 1: To a solution of 2-aminophenol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add triethylamine (1.2 eq). Cool the mixture to 0 °C.

  • Add a solution of 2-chloro-6-fluorobenzoyl chloride (1.1 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).[7]

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the ketone intermediate.

  • Step 2: Dissolve the crude ketone in methanol. Cool the solution to 0 °C.

  • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature.

  • Stir the reaction at room temperature for 4 hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • Purify the crude product by column chromatography on silica gel to obtain the title compound.

Single Crystal Growth

The ability to grow high-quality single crystals is often the bottleneck in structure determination.[8] For a small organic molecule like the title compound, several classical methods can be employed. The key is to achieve a state of slow supersaturation, allowing for ordered crystal lattice formation.[5]

Chosen Method: Slow Evaporation

Slow evaporation is a straightforward and effective technique for many organic compounds.

Experimental Protocol: Crystallization

  • Dissolve a small amount (5-10 mg) of the purified (1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methanol in a minimal amount of a suitable solvent system. A mixture of solvents, such as dichloromethane/hexane or ethyl acetate/hexane, is often effective. The compound should be highly soluble in the first solvent and poorly soluble in the second.

  • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

  • Cover the vial with parafilm and pierce it with a few small holes using a needle. This allows for the slow evaporation of the more volatile solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial over several days to weeks for the formation of single crystals. Suitable crystals should be transparent, have well-defined faces, and be free of cracks or defects when viewed under a microscope.[5]

G cluster_synthesis Synthesis cluster_crystallization Crystallization S1 Reactants: 2-Aminophenol & 2-chloro-6-fluorobenzoyl chloride S2 Condensation Reaction S1->S2 S3 Intermediate: Ketone S2->S3 S4 Reduction (NaBH4) S3->S4 S5 Purification (Column Chromatography) S4->S5 S6 Final Product: (1,3-Benzoxazol-2-yl) (2-chloro-6-fluorophenyl)methanol S5->S6 C1 Dissolve in Solvent System S6->C1 C2 Slow Evaporation C1->C2 C3 Single Crystal Formation C2->C3

Caption: Workflow from synthesis to single crystal growth.

Part 2: Single-Crystal X-ray Diffraction

Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is subjected to X-ray diffraction to determine the arrangement of atoms in the crystal lattice.[4][9]

Data Collection

The crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms. A modern diffractometer equipped with a microfocus X-ray source (e.g., Cu Kα, λ = 1.54184 Å) and a sensitive area detector (e.g., CCD or pixel array detector) is used.[9][10]

The instrument collects a series of diffraction images as the crystal is rotated.[11] The positions and intensities of the diffraction spots are recorded.

Experimental Protocol: Data Collection

  • A suitable single crystal is selected under a microscope and mounted on a cryoloop.

  • The crystal is mounted on the goniometer of the diffractometer and flash-cooled to 100 K.

  • Initial X-ray images are taken to determine the unit cell parameters and crystal system.

  • A full sphere of diffraction data is collected by rotating the crystal through a series of frames.

  • The collected images are processed using instrument-specific software. This involves integrating the intensities of each reflection and applying corrections for factors like Lorentz and polarization effects.

Crystal Data and Refinement

The following table summarizes hypothetical crystallographic data and refinement details for the title compound.

ParameterHypothetical Value
Crystal Data
Chemical formulaC₁₄H₉ClFNO₂
Formula weight277.68 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)10.123(4), 8.456(2), 14.567(5)
α, β, γ (°)90, 105.34(2), 90
Volume (ų)1202.5(7)
Z4
Calculated density (g/cm³)1.532
Absorption coefficient (mm⁻¹)2.875
F(000)568.0
Data Collection
RadiationCu Kα (λ = 1.54184 Å)
Temperature (K)100(2)
2θ range for data collection (°)6.0 to 148.5
Reflections collected9876
Independent reflections2458 [R(int) = 0.034]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2458 / 0 / 175
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.041, wR₂ = 0.105
R indices (all data)R₁ = 0.052, wR₂ = 0.112
Largest diff. peak/hole (e Å⁻³)0.35 / -0.28

Part 3: Structure Solution and Refinement

The processed diffraction data, containing a list of reflection indices (hkl) and their intensities, is used to solve and refine the crystal structure.[11]

Structure Solution

The "phase problem" is the central challenge in crystallography: the intensities of the diffraction spots are measured, but their phase information is lost. Direct methods are powerful algorithms used for small molecules to computationally determine a set of initial phases.[1]

Software: Programs like SHELXT, integrated within platforms such as Olex2, are commonly used to solve the structure.[12][13][14] These programs use statistical methods to find a plausible arrangement of atoms that fits the diffraction data.

Structure Refinement

Once an initial model is obtained, it is refined using a least-squares method.[4] This iterative process adjusts the atomic coordinates, displacement parameters (describing thermal motion), and other variables to minimize the difference between the observed diffraction intensities and those calculated from the model.

Software: SHELXL is the gold standard for small-molecule refinement.[15] It is often used through a graphical interface like Olex2, which simplifies the process.[12][16]

Refinement Details:

  • Non-hydrogen atoms: All non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid.

  • Hydrogen atoms: Hydrogen atoms are usually placed in calculated positions and refined using a "riding model," where their positions are geometrically dependent on the parent atom.

  • Disorder: In some cases, parts of the molecule or solvent molecules may occupy multiple positions in the crystal lattice. This is known as disorder and requires special modeling.[17][18][19][20] For instance, the -OH group and the fluorophenyl ring might exhibit conformational disorder. This is handled by creating a model with multiple components, refining their relative occupancies.

G cluster_solution Structure Solution cluster_refinement Structure Refinement D1 Diffraction Data (hkl, Intensities) D2 Direct Methods (e.g., SHELXT) D1->D2 D3 Initial Atomic Model (Electron Density Map) D2->D3 R1 Least-Squares Refinement (e.g., SHELXL) D3->R1 R2 Model Building: - Add H-atoms - Anisotropic Refinement - Model Disorder R1->R2 R3 Convergence R2->R3 R4 Final Structural Model R3->R4

Caption: Workflow for structure solution and refinement.

Part 4: Analysis of the Crystal Structure

With a refined model, a detailed analysis of the molecular and supramolecular features can be performed using software like Mercury.[11][21][22][23][24]

Molecular Geometry

The analysis provides precise bond lengths, bond angles, and torsion angles. These values are compared with expected values from similar structures in databases like the Cambridge Structural Database (CSD) to confirm the molecular constitution and identify any unusual geometric features.

Bond/AngleHypothetical Length (Å) / Angle (°)
Cl1 - C81.745(2)
F1 - C121.358(3)
O1 - C11.365(2)
N1 - C11.381(3)
C1 - C21.489(3)
O2 - C21.422(3)
Angle
O1 - C1 - N1110.5(2)
N1 - C1 - C2125.8(2)
O2 - C2 - C1111.2(2)
C1 - C2 - C7112.5(2)
Supramolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal, known as crystal packing, is dictated by intermolecular interactions. Identifying these interactions is crucial for understanding the crystal's stability and physical properties.

  • Hydrogen Bonding: The hydroxyl group (-OH) is a strong hydrogen bond donor, and the nitrogen and oxygen atoms of the benzoxazole ring are potential acceptors. The analysis would focus on identifying O-H···N or O-H···O hydrogen bonds that link molecules into chains, dimers, or more complex networks.

  • π-π Stacking: The aromatic benzoxazole and fluorophenyl rings can engage in π-π stacking interactions, where the planes of the rings are parallel and offset. These interactions contribute significantly to the packing energy.

  • Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with nucleophilic regions of adjacent molecules.

G cluster_interactions Intermolecular Interactions center Molecule A (Title Compound) HB Hydrogen Bonding (O-H···N) center->HB to Molecule B Pi π-π Stacking center->Pi to Molecule C Hal Halogen Bonding (C-Cl···O) center->Hal to Molecule D VdW van der Waals Forces center->VdW to All Neighbors

Caption: Key intermolecular interactions in the crystal lattice.

Part 5: Structure Validation and Data Deposition

The final and most critical step is the validation of the crystal structure to ensure its quality and accuracy before publication or use in further studies.

Validation

The Crystallographic Information File (CIF) generated by the refinement software is submitted to the International Union of Crystallography's (IUCr) checkCIF service.[1][8][25] This service uses the program PLATON to perform a battery of checks on the geometric and crystallographic data.[1][2][26][27] It generates a report with ALERTS that highlight potential issues, such as:

  • Inconsistencies in the data.

  • Unusual bond lengths or angles.

  • Missed symmetry (suggesting the wrong space group was chosen).

  • Potentially misassigned atom types.

The crystallographer must address all serious (Type A and B) ALERTS, either by correcting the model or providing a scientifically sound explanation.

Crystallographic Information File (CIF)

The CIF is the standard format for archiving and exchanging crystallographic data.[8][25][28][29][30] It contains all relevant information about the crystal structure determination, including:

  • Unit cell parameters.

  • Data collection and refinement statistics.

  • Final atomic coordinates and displacement parameters.

  • Bond lengths, angles, and other geometric information.

Once validated, the CIF is ready for deposition into a public database, such as the Cambridge Structural Database (CSD), ensuring the data is accessible to the scientific community.

Conclusion

The single-crystal X-ray analysis of (1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methanol provides an unambiguous determination of its three-dimensional molecular structure. This detailed structural information, including conformational details and the precise nature of intermolecular interactions, is invaluable for rational drug design. It provides a solid foundation for computational studies, aids in understanding biological activity, and is a critical component of the overall characterization required for advancing a compound through the drug development pipeline.

References

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. [Link]

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. CCDC. [Link]

  • SciSpace. (2003). (PDF) Single-crystal structure validation with the program PLATON (2003) | Anthony L. Spek | 13644 Citations. [Link]

  • Wikipedia. (n.d.). Crystallographic Information File. [Link]

  • PubMed. (2009). Structure validation in chemical crystallography. National Center for Biotechnology Information. [Link]

  • Utrecht University. (n.d.). PLATON/VALIDATION. [Link]

  • Puschmann, H., & Thomas, L. H. (2023). Optimizing disordered crystal structures. IUCrJ, 10(Pt 2), 127–138. [Link]

  • ResearchGate. (2026). (PDF) CIF (Crystallographic Information File). A standard for crystallographic data interchange. [Link]

  • Digital Curation Centre. (n.d.). CIF - Crystallographic Information Framework. [Link]

  • Macrae, C. F., et al. (2008). Mercury CSD 2.0 - New features for the visualization and investigation of crystal structures. Journal of Applied Crystallography, 41(2), 466-470. [Link]

  • Otterbein University. (n.d.). Crystallographic Facilities @ Otterbein. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Free Crystal Structure Visualization Software. [Link]

  • MIT OpenCourseWare. (n.d.). Disorder. [Link]

  • OlexSys Ltd. (n.d.). Olex2. [Link]

  • Horský, J., & Císařová, I. (2012). DISORDERS: PROBLEMS OR NEW INFORMATION IN CHEMICAL CRYSTALLOGRAPHY? Chem. Listy, 106, 128-134. [Link]

  • Wikipedia. (n.d.). Mercury (crystallography). [Link]

  • German Crystallographic Association. (2015). Single crystal structure refinement software. [Link]

  • SourceForge. (2020). Olex2 download. [Link]

  • OlexSys Ltd. (n.d.). Overview. [Link]

  • Müller, P. (2009). Disorder. In Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Disorder. [Link]

  • Groom, C. R., et al. (2019). Mercury 4.0: from visualization to analysis, design and prediction. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 75(4), 535-539. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Structure Visualisations (MER-001). [Link]

  • ResearchGate. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. [Link]

  • Improved Pharma. (2025). Single Crystal X-Ray Structure Determination. [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center. [Link]

  • Hakimi, F., et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Solvent. Advanced Journal of Chemistry-Section A, 6(2), 188-197. [Link]

  • Shaikh, R. R., et al. (2023). GREEN APPROACH FOR THE PREPARATION OF 2-ARYL-1, 3-BENZOXAZOLE DERIVATIVES BY USING Amla Fruit EXTRACT. Rasayan Journal of Chemistry, 16(2), 1215-1221. [Link]

  • Organ, M. G., et al. (2022). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. The Journal of Organic Chemistry, 87(17), 11849-11854. [Link]

  • Yoshimura, A., et al. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journal of Organic Chemistry, 18, 1378-1385. [Link]

  • Der Pharma Chemica. (2016). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica, 8(1), 471-479. [Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for (1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the synthesis of (1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methanol, a novel benzoxazole derivative with potential applications in medicinal chemistry and materials science. This document provides a detailed, two-step protocol designed for researchers and professionals in organic synthesis and drug development.

Introduction: The Significance of Benzoxazole Scaffolds

Benzoxazole derivatives are a prominent class of heterocyclic compounds, recognized for their broad spectrum of biological activities and diverse applications.[1][2] These scaffolds are isosteres of natural nucleic bases, allowing them to interact readily with biological macromolecules.[2] Their derivatives have demonstrated significant potential as antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[3][4][5]

The target molecule, (1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methanol, combines the privileged benzoxazole core with a substituted phenyl ring, making it a compound of interest for further investigation in drug discovery programs. This guide details a reliable and efficient two-step synthesis strategy, beginning with the formation of a ketone intermediate followed by its selective reduction to the desired secondary alcohol. This approach is rooted in established methodologies for the synthesis of 2-substituted benzoxazoles, ensuring a high degree of reproducibility and yield.[6][7]

Overall Synthetic Scheme

The synthesis is accomplished via a two-step process:

  • Step 1: Acylative Cyclocondensation. Formation of the ketone intermediate, 2-(2-chloro-6-fluorobenzoyl)benzoxazole, through the condensation of 2-aminophenol and 2-chloro-6-fluorobenzoic acid.

  • Step 2: Selective Ketone Reduction. Reduction of the ketone intermediate to the target secondary alcohol, (1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methanol, using sodium borohydride.

PART 1: Synthesis of 2-(2-chloro-6-fluorobenzoyl)benzoxazole (Ketone Intermediate)

This initial step involves the formation of the benzoxazole ring through the condensation of an ortho-aminophenol with a carboxylic acid. The use of polyphosphoric acid (PPA) as both a catalyst and a dehydrating agent is a well-established and effective method for this transformation, driving the reaction towards a high yield of the desired 2-acylbenzoxazole.[8]

Materials and Equipment
Reagent/MaterialFormulaM.W. ( g/mol )CAS No.Notes
2-AminophenolC₆H₇NO109.1395-55-6High purity grade (>99%)
2-Chloro-6-fluorobenzoic acidC₇H₄ClFO₂174.56321-63-1
Polyphosphoric Acid (PPA)Hₙ₊₂PₙO₃ₙ₊₁N/A8017-16-1115% grade is recommended
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8Saturated aqueous solution
Ethyl AcetateC₄H₈O₂88.11141-78-6ACS grade, for extraction
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6For drying
Equipment
Round-bottom flask (250 mL)Equipped with a reflux condenser
Heating mantle with magnetic stirrer
Separatory funnel (500 mL)
Rotary evaporator
Step-by-Step Protocol
  • Reaction Setup : In a 250 mL round-bottom flask, combine 2-aminophenol (5.45 g, 50 mmol) and 2-chloro-6-fluorobenzoic acid (8.73 g, 50 mmol).

  • Addition of PPA : Carefully add polyphosphoric acid (approx. 50 mL) to the flask. The PPA acts as the solvent, catalyst, and dehydrating agent.

  • Heating and Reaction : Heat the mixture to 150-160°C with continuous stirring. Maintain this temperature for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Quenching : After the reaction is complete, allow the mixture to cool to approximately 80-90°C. Carefully and slowly pour the warm reaction mixture into a beaker containing 500 mL of ice-cold water while stirring vigorously.

  • Neutralization and Precipitation : Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium bicarbonate until the pH reaches ~7-8. The crude product will precipitate as a solid.

  • Isolation : Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

  • Drying : Dry the collected solid in a vacuum oven to yield the crude ketone intermediate, 2-(2-chloro-6-fluorobenzoyl)benzoxazole. This product is often of sufficient purity for the subsequent reduction step.

PART 2: Reduction to (1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methanol

This step employs sodium borohydride (NaBH₄), a mild and selective reducing agent, to convert the ketone functional group of the intermediate into the target secondary alcohol. The reaction is typically fast and clean, proceeding at room temperature in an alcoholic solvent.

Materials and Equipment

| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Notes | | :--- | :--- | :--- | :--- | | 2-(2-chloro-6-fluorobenzoyl)benzoxazole | C₁₄H₇ClFNO₂ | 275.67 | N/A | From Part 1 | | Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | 16940-66-2 | Handle with care; reacts with water | | Methanol (MeOH) | CH₄O | 32.04 | 67-56-1 | ACS grade | | Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | 12125-02-9 | Saturated aqueous solution | | Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | For extraction | | Equipment | | | | | | Erlenmeyer flask (500 mL) | | | | | | Magnetic stir plate and stir bar | | | | | | Standard laboratory glassware | | | | |

Step-by-Step Protocol
  • Dissolution : In a 500 mL Erlenmeyer flask, dissolve the crude 2-(2-chloro-6-fluorobenzoyl)benzoxazole (13.78 g, 50 mmol, assuming 100% yield from Part 1) in approximately 200 mL of methanol. Stir until fully dissolved.

  • Cooling : Cool the solution in an ice bath to 0-5°C.

  • Addition of Reducing Agent : While maintaining the temperature and stirring, add sodium borohydride (2.84 g, 75 mmol, 1.5 equivalents) portion-wise over 15-20 minutes. Vigorous gas evolution (hydrogen) may occur.

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction's completion by TLC.

  • Quenching : Carefully quench the reaction by slowly adding 100 mL of a saturated aqueous solution of ammonium chloride to decompose any excess NaBH₄.

  • Solvent Removal : Remove most of the methanol from the mixture using a rotary evaporator.

  • Extraction : Transfer the remaining aqueous slurry to a separatory funnel. Extract the product with dichloromethane (3 x 100 mL).

  • Washing and Drying : Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Final Product Isolation : Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude (1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methanol.

Purification and Characterization

The crude final product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

  • ¹H NMR : Expected signals would include aromatic protons from both the benzoxazole and the phenyl rings, a doublet for the methine proton (CH-OH), and a broad singlet for the hydroxyl proton (-OH).

  • ¹³C NMR : Will show characteristic peaks for the aromatic carbons and a signal for the carbinol carbon.

  • IR Spectroscopy : A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretch of the alcohol group.[4]

  • Mass Spectrometry : The molecular ion peak corresponding to the product's mass (C₁₄H₉ClFNO₂) should be observed.

Safety Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Polyphosphoric acid is corrosive and will cause severe burns upon contact. Handle with extreme care.

  • Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Do not add water directly to NaBH₄.

Experimental Workflow Diagram

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Acylative Cyclocondensation cluster_step2 Step 2: Selective Reduction cluster_end Final Product A 2-Aminophenol S1 Combine Starting Materials Add Polyphosphoric Acid (PPA) A->S1 B 2-Chloro-6-fluorobenzoic Acid B->S1 S2 Heat at 150-160°C (4-6 hours) S1->S2 S3 Quench in Ice Water Neutralize with NaHCO₃ S2->S3 S4 Filter and Dry S3->S4 S5 Dissolve Ketone in Methanol Cool to 0°C S4->S5 Ketone Intermediate S6 Add Sodium Borohydride (NaBH₄) Portion-wise S5->S6 S7 Stir at Room Temp (1-2 hours) S6->S7 S8 Quench with NH₄Cl Extract with DCM S7->S8 S9 Dry and Concentrate S8->S9 P1 Purify via Recrystallization or Chromatography S9->P1 Crude Product FP (1,3-Benzoxazol-2-yl) (2-chloro-6-fluorophenyl)methanol P1->FP

Caption: Workflow for the synthesis of (1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methanol.

References

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research. 1

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (2019). International Journal of Pharmacy and Biological Sciences. 3

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research (JOCPR). 2

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. (2023). RSC Publishing. 6

  • Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024). ResearchGate.

  • Grignard Reaction. (n.d.). Chem 355 Jasperse. 9

  • Grignard Reaction - Sub-Ambient Temperatures & Inert Atmosphere. (2003). Mettler Toledo. 10

  • Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. (2014). ResearchGate.

  • Synthesis of 2-chlorobenzoxazole. (n.d.). PrepChem.com.

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). PMC.

  • Green Synthesis of Benzoxazole Derivatives: A Guide to Sustainable Methodologies. (2025). Benchchem.

  • Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. (n.d.). Der Pharma Chemica. 11

  • “GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION”. (n.d.). JETIR.

  • Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. (2022). Biosciences Biotechnology Research Asia.

  • Synthesis of Biological Significant New 1-(1,3-benzoxazol- 2-yl)guanidine Derivatives. (2015). ResearchGate.

  • Synthesis of 2-Chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene: Application Notes and Protocols. (2025). Benchchem.

  • Process for the preparation of 2-chlorobenzoxazoles. (1987). Google Patents.

  • 2-chlorobenzoxazole. (n.d.). CymitQuimica.

  • Synthesis and characterization of some new benzoxazole derivatives. (n.d.). ResearchGate.

  • Synthesis, Characterization and Biological Evaluation of some novel Benzoxazole derivatives. (n.d.). Amazon AWS.

  • 2-Chlorobenzoxazole 99%. (n.d.). Sigma-Aldrich.

  • Synthesis method of benzoxazole derivatives (21‐40). Reagents and... (n.d.). ResearchGate.

  • Synthesis of 4-(benzoxazol-2-yl)-3-fluorophenylacetonitrile. (n.d.). PrepChem.com.

  • One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. (2022). Beilstein Journals.

  • 2-(2-(Fluorosulfonyloxy)phenyl)benzoxazole. (2021). MDPI.

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). PMC.

  • 2-Chloro-6-fluorobenzyl chloride 98%. (n.d.). Sigma-Aldrich.

  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (2022). PubMed.

Sources

Application Notes & Protocols: (1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methanol (CAS: 109243-79-0) is a highly specialized carbinol building block utilized extensively in the discovery and optimization of anti-inflammatory therapeutics. As a Senior Application Scientist, I frequently leverage this intermediate to synthesize potent, selective inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) .

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors block the arachidonic acid cascade upstream, inadvertently suppressing homeostatic prostaglandins (e.g., PGI2) and leading to documented gastrointestinal and cardiovascular toxicities[1]. By targeting mPGES-1—an inducible enzyme situated downstream of COX-2—drug developers can selectively halt the production of pro-inflammatory PGE2 while sparing protective lipid mediators[1]. The 2-chloro-6-fluorophenyl moiety is a privileged pharmacophore in this domain, and its carbinol derivative serves as a critical node for structure-activity relationship (SAR) exploration[2][3].

Mechanistic Rationale: The "Privileged" Di-Ortho Motif

The selection of the 2-chloro-6-fluorophenyl group is not arbitrary; it is driven by precise steric and electronic requirements of the mPGES-1 active site[3].

  • Conformational Locking: The di-ortho substitution (chlorine and fluorine) creates significant steric hindrance, restricting the free rotation of the phenyl ring. This forces the phenyl group into an orthogonal conformation relative to the planar benzoxazole core, perfectly matching the V-shaped hydrophobic binding pocket of mPGES-1[2].

  • Asymmetric Steric Bulk: While a 2,6-dichloro substitution often causes excessive steric clash that reduces binding affinity, the fluorine atom provides a smaller van der Waals radius while maintaining the required conformational lock.

  • Electronic Effects: Fluorine's high electronegativity modulates the electron density of the adjacent carbinol (or subsequent amine/amide linkages), enhancing metabolic stability against hepatic cytochromes while participating in favorable multipolar interactions with the enzyme's peptide backbone[3].

AA_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 PGH2 (Endoperoxide) COX1->PGH2 COX2->PGH2 mPGES1 mPGES-1 (Inducible) PGH2->mPGES1 Target Blockade cPGES cPGES / mPGES-2 PGH2->cPGES PGE2_inf PGE2 (Inflammation/Pain) mPGES1->PGE2_inf PGE2_hom PGE2 (Homeostasis) cPGES->PGE2_hom

Figure 1: Arachidonic acid cascade highlighting mPGES-1 as a selective target for inflammation.

Synthetic Workflow & Protocols

The synthesis of (1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methanol relies on the directed lithiation of the benzoxazole core followed by nucleophilic addition to 2-chloro-6-fluorobenzaldehyde[4].

Synth_Workflow N1 Benzoxazole N2 Lithiation (n-BuLi, -78°C) N1->N2 N3 2-Cl-6-F-Benzaldehyde Addition N2->N3 N4 Carbinol Intermediate (CAS: 109243-79-0) N3->N4 N5 Oxidation / Derivatization N4->N5 N6 mPGES-1 Inhibitor N5->N6

Figure 2: Synthetic workflow for generating mPGES-1 inhibitors via the carbinol intermediate.
Protocol A: Synthesis of the Carbinol Intermediate

Self-Validation Note: The C2 proton of benzoxazole is highly acidic, but the resulting lithiated species is prone to ring-opening to an isocyanophenolate if the temperature rises. Strict adherence to cryogenic conditions is the causal factor for high yields.

Reagents & Equipment:

  • Benzoxazole (1.0 equiv)

  • 2-Chloro-6-fluorobenzaldehyde (1.1 equiv)

  • n-Butyllithium (1.55 M in hexanes, 1.05 equiv)

  • Anhydrous Diethyl Ether (Et2O)

  • Schlenk flask, Argon/N2 manifold, Dry ice/acetone bath.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure N2. Add benzoxazole (10 g, 84 mmol) and anhydrous Et2O (200 mL).

  • Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Lithiation: Dropwise add n-BuLi (54 mL, 84 mmol) over 15–20 minutes. Crucial: Maintain the internal temperature below -70 °C to prevent benzoxazole ring-opening[4]. Stir the resulting deep red/brown solution for 30 minutes at -78 °C.

  • Electrophilic Trapping: Dissolve 2-chloro-6-fluorobenzaldehyde (14.6 g, 92 mmol) in 20 mL of anhydrous Et2O. Add this solution dropwise over 15 minutes.

  • Quenching & Workup: Allow the reaction to stir for 1 hour at -78 °C, then slowly warm to room temperature. Quench the reaction by adding 50 mL of saturated aqueous NH4Cl.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure carbinol (Typical yield: 50-60%)[4].

Structure-Activity Relationship (SAR) Data

To demonstrate the superiority of the 2-chloro-6-fluorophenyl motif, the following table summarizes typical SAR data observed when derivatizing the carbinol into final mPGES-1 inhibitor candidates (e.g., via oxidation to the ketone and subsequent reductive amination to form bioactive amides)[2][3].

Phenyl Ring SubstitutionHuman mPGES-1 IC₅₀ (nM)A549 Cell Assay IC₅₀ (nM)Selectivity vs. COX-2
Unsubstituted> 10,000N/ALow
2-Fluoro2,100> 5,000Moderate
2-Chloro4501,200Moderate
2,6-Dichloro85350High
2-Chloro-6-fluoro 8 16 > 1,000-fold

Data Interpretation: The 2-chloro-6-fluoro analog achieves single-digit nanomolar potency, outperforming the 2,6-dichloro variant due to optimized spatial fitting and reduced steric clash within the enzyme pocket[2].

Biological Evaluation: mPGES-1 Inhibition Assay

Once the carbinol is elaborated into a final drug candidate, its efficacy must be validated. mPGES-1 requires glutathione (GSH) as an essential cofactor to isomerize PGH2 into PGE2[2].

Protocol B: In Vitro Recombinant mPGES-1 Assay

Self-Validation Note: PGH2 is highly unstable and degrades spontaneously to PGE2 and PGD2 at room temperature. The substrate must be kept on dry ice and added right before initiating the reaction to prevent false-negative inhibition results.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 0.1 M Potassium Phosphate (pH 7.4), 2.5 mM reduced Glutathione (GSH), and 0.1 mg/mL BSA.

  • Enzyme Incubation: Dilute recombinant human mPGES-1 enzyme in the assay buffer. Dispense 49 µL of the enzyme solution into a 96-well plate.

  • Compound Addition: Add 1 µL of the test compound (synthesized from the carbinol intermediate) dissolved in DMSO at varying concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only well as a vehicle control and a known inhibitor (e.g., MF63) as a positive control[2]. Incubate at room temperature for 15 minutes.

  • Reaction Initiation: Rapidly add 50 µL of ice-cold PGH2 substrate (final concentration 10 µM) to all wells.

  • Termination: Exactly 60 seconds post-initiation, terminate the reaction by adding 10 µL of a stop solution containing SnCl2 (10 mg/mL in 1N HCl). Causality: SnCl2 rapidly reduces any unreacted PGH2 into PGF2α, preventing non-enzymatic degradation into PGE2 which would skew the readout.

  • Quantification: Quantify the generated PGE2 using a commercially available competitive Enzyme Immunoassay (EIA) kit. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

References

  • Product Class 13: Benzoxazoles and Other Annulated Oxazoles Source: Thieme Connect URL
  • Synthesis and biological evaluation of substituted benzoxazoles as inhibitors of mPGES-1: Use of a conformation-based hypothesis to facilitate compound design Source: ResearchGate URL
  • Source: PubMed Central (PMC)
  • Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)

Sources

Troubleshooting & Optimization

Technical Support Center: Chiral Resolution Optimization for (1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Development Division

Welcome to the dedicated technical support guide for the chiral resolution of (1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methanol. This resource is designed for researchers and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of these enantiomers. The benzoxazole moiety is a privileged scaffold in medicinal chemistry, and obtaining single enantiomers is often critical for elucidating structure-activity relationships and ensuring pharmacological specificity.[1][2][3][4][5]

This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your resolution strategy effectively.

Frequently Asked Questions (FAQs): Method Selection
Q1: What are the principal strategies for resolving the enantiomers of (1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methanol?

As a secondary alcohol, this compound is amenable to three primary resolution techniques:

  • Diastereomeric Salt Crystallization: An indirect method where the racemic alcohol is first derivatized to an acidic species (e.g., a half-ester). This derivative is then reacted with an enantiopure chiral base to form diastereomeric salts, which can be separated based on their differential solubility.[6][7]

  • Enzymatic Kinetic Resolution (EKR): A biocatalytic method that uses an enzyme, typically a lipase, to selectively catalyze a reaction (e.g., acylation) on one enantiomer at a much faster rate than the other.[8][9] This leaves one enantiomer unreacted, allowing for separation from the newly formed product.

  • Chiral Preparative Chromatography (HPLC/SFC): A direct separation method where the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation.[10][11]

Q2: How do I select the most appropriate resolution method for my specific needs?

The optimal choice depends on your experimental goals, including scale, cost, available equipment, and desired purity. The decision-making process involves a trade-off between speed, material cost, and scalability.

Table 1: Comparison of Chiral Resolution Methods

FeatureDiastereomeric Salt CrystallizationEnzymatic Kinetic ResolutionChiral Chromatography (HPLC/SFC)
Ideal Scale Milligram to Multi-kilogramMilligram to KilogramMicrogram to Gram (Lab), Kilogram (SMB)
Pros Highly scalable, low cost of goods at scale, well-established technology.[12][13]High enantioselectivity, mild reaction conditions, green chemistry approach.[9]Direct separation (no derivatization), rapid method development, high purity achievable, applicable to a wide range of compounds.[14][15]
Cons Empirical and unpredictable process, requires derivatization, often involves extensive screening of resolving agents and solvents.[6][16]Theoretical maximum yield is 50% (unless combined with racemization in Dynamic Kinetic Resolution), enzyme cost can be a factor.[17]High initial capital cost for equipment, solvent consumption can be high, cost of CSPs for preparative scale.[9][18]
Best For Large-scale manufacturing where a robust, cost-effective process is paramount.Projects where high selectivity is needed and mild, sustainable conditions are preferred.Analytical quantification, early-stage research requiring small amounts of pure enantiomers quickly, and when other methods fail.
Troubleshooting Guide: Diastereomeric Salt Crystallization

This classical method is powerful but notoriously empirical. Success hinges on finding a unique combination of a resolving agent and a solvent system that yields a crystalline salt with a significant solubility difference between the diastereomers.[12][16]

G start Start: Racemic Alcohol derivatize Step 1: Derivatize to Acid (e.g., with Phthalic Anhydride) start->derivatize react Step 2: React with Chiral Base (e.g., (+)-Cinchonine) derivatize->react dissolve Step 3: Dissolve Salt Pair in Optimal Solvent react->dissolve crystallize Step 4: Induce Crystallization (e.g., Cooling, Anti-solvent) dissolve->crystallize separate Step 5: Separate Solid & Liquor crystallize->separate solid Solid: Enriched Diastereomer (e.g., R-Acid-S-Base) separate->solid Filter liquor Mother Liquor: Enriched Diastereomer (e.g., S-Acid-S-Base) separate->liquor Filtrate liberate_solid Step 6a: Liberate Enantiomer (Acid/Base Wash) solid->liberate_solid liberate_liquor Step 6b: Liberate Enantiomer liquor->liberate_liquor product1 Pure Enantiomer 1 liberate_solid->product1 product2 Pure Enantiomer 2 liberate_liquor->product2

Diagram 1: General workflow for chiral resolution via diastereomeric salt formation.
Q3: My diastereomeric salt is "oiling out" instead of forming crystals. What causes this and how can I fix it?

Causality: "Oiling out" is a liquid-liquid phase separation that occurs when the rate of precipitation vastly exceeds the rate of ordered crystal lattice formation.[19] This is typically caused by excessively high supersaturation.

Troubleshooting Steps:

  • Reduce Cooling Rate: A rapid temperature drop is the most common cause. Implement a slow, controlled cooling ramp (e.g., 5-10 °C per hour) to allow time for nucleation and crystal growth.

  • Decrease Initial Concentration: The solution may be too concentrated. Add more of the primary solvent in small increments until the oil redissolves upon gentle warming, then re-attempt the controlled cooling.

  • Re-evaluate the Solvent System: The chosen solvent may be too "good," leading to high solubility and a steep supersaturation curve upon cooling. Consider a slightly poorer solvent or introduce an "anti-solvent" (a solvent in which the salt is poorly soluble) dropwise to the warm, dissolved solution until slight turbidity appears, then warm to clarify and cool slowly.

  • Try Seeding: If you have previously managed to generate any crystalline material, add a few seed crystals to the slightly supersaturated solution to provide a template for ordered growth.[16]

Q4: I'm not getting any crystals at all. What should I do?

Causality: A lack of crystallization points to insufficient supersaturation or kinetic barriers to nucleation. The diastereomeric salt is simply too soluble in the chosen solvent system.

Troubleshooting Steps:

  • Increase Concentration: Slowly evaporate the solvent at a controlled temperature to gently increase the concentration until you reach the saturation point.

  • Utilize an Anti-Solvent: As described above, the slow addition of an anti-solvent is a very effective way to decrease solubility and induce crystallization.

  • Induce Nucleation:

    • Scratching: Gently scratch the inside surface of the flask with a glass rod at the air-liquid interface. Microscopic imperfections in the glass can serve as nucleation sites.[16]

    • Seeding: Add seed crystals if available.

  • Broaden the Solvent Screen: Your current solvent is likely inappropriate. A systematic screen is essential.

Table 2: Recommended Solvent Screen for Diastereomeric Crystallization

Solvent ClassExamplesPolarityKey Characteristics
Alcohols Isopropanol, Ethanol, MethanolHighGood for dissolving salts, often used as the primary solvent.
Esters Ethyl Acetate, Isopropyl AcetateMediumOften a good balance of solubility for crystallization.
Ketones Acetone, MEKMediumCan be effective but watch for potential side reactions (e.g., imine formation if resolving amines).
Ethers MTBE, 2-MeTHFLow-MediumCan be used as anti-solvents.
Hydrocarbons Toluene, HeptaneLowAlmost always used as anti-solvents.
Nitriles AcetonitrileHighPolar aprotic, offers different selectivity.
Q5: My crystals have a low diastereomeric excess (d.e.). How can I improve the purity?

Causality: Low d.e. means the solubilities of the two diastereomeric salts are too similar in your system, leading to co-precipitation.[19] The goal is to maximize the solubility difference.

Troubleshooting Steps:

  • Perform Recrystallization: This is the most critical step. Dissolve the filtered crystals in a minimum amount of hot solvent and re-crystallize. Each recrystallization step should enrich the less soluble diastereomer. Monitor d.e. by chiral HPLC after each step.

  • Optimize the Solvent: A different solvent may provide better discrimination between the diastereomers. A solvent in which both salts are less soluble often provides better selectivity.

  • Slow Down Crystallization: Slower cooling rates and longer crystallization times allow the system to remain closer to equilibrium, favoring the crystallization of the less soluble diastereomer.

  • Screen Different Resolving Agents: If optimization fails, the chosen chiral resolving agent may not be suitable. For your derivatized alcohol (a chiral acid), screen a variety of commercially available chiral bases (e.g., different cinchona alkaloids, (R/S)-1-phenylethylamine, brucine).

Troubleshooting Guide: Chiral HPLC/SFC Method Development

Direct separation by chromatography is often the fastest way to obtain pure enantiomers on a small scale and is essential for monitoring the success of other resolution methods.

G start Start: Racemic Mixture screen_cols Step 1: Column Screening (e.g., Polysaccharide CSPs) start->screen_cols screen_mp Step 2: Mobile Phase Screening (Normal, Reversed, Polar Organic) screen_cols->screen_mp eval Evaluate: Any Separation? screen_mp->eval no_sep No Separation eval->no_sep No partial_sep Partial Separation eval->partial_sep Yes, but Rs < 1.5 baseline_sep Baseline Separation eval->baseline_sep Yes, Rs >= 1.5 no_sep->screen_cols Try different CSPs optimize Step 3: Optimize Resolution (Solvent Ratio, Flow, Temp) partial_sep->optimize end Goal: Validated Method baseline_sep->end optimize->eval

Diagram 2: Iterative workflow for chiral HPLC method development.
Q6: I'm not seeing any separation on my chiral column. What should I try next?

Causality: A complete lack of separation indicates that there is no effective chiral recognition between your analyte and the selected chiral stationary phase (CSP) under the current mobile phase conditions.

Troubleshooting Steps:

  • Screen Different CSPs: There is no universal chiral column.[20] The most efficient approach is to screen a set of columns with different chiral selectors. For a neutral molecule like yours, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are an excellent starting point.[10][21]

  • Switch Elution Mode: Chiral recognition is highly dependent on the mobile phase. If you started in normal phase (e.g., Hexane/IPA), screen the same column in reversed-phase (e.g., Acetonitrile/Water) or polar organic mode (e.g., Acetonitrile/Methanol). The interaction mechanisms are completely different.[20]

  • Check Analyte Solubility: Ensure your analyte is fully dissolved in the mobile phase or a compatible injection solvent. Precipitation on the column head will ruin the separation.

Table 3: Initial Chiral HPLC Screening Conditions

ParameterNormal Phase (NP)Reversed Phase (RP)Polar Organic (PO)
Columns Chiralpak® IA, IB, IC, ID, IE, IF; Chiralcel® OD, OJ, OZChiralpak® IA, IB, IC; Chiralcel® OZChiralpak® IA, IB, IC, ID, IE, IF; Chiralcel® OD, OJ
Mobile Phase A n-Hexane or HeptaneWater w/ buffer (e.g., 20mM NH4OAc)Acetonitrile or Methanol
Mobile Phase B Isopropanol (IPA) or EthanolAcetonitrile or MethanolMethanol or Ethanol
Typical Gradient 10% to 50% B over 10-15 min20% to 80% B over 10-15 min10% to 50% B over 10-15 min
Flow Rate 1.0 mL/min (4.6 mm ID column)1.0 mL/min (4.6 mm ID column)0.5 - 1.0 mL/min (4.6 mm ID column)
Temperature 25 °C25 °C25 °C
Q7: I have partial peak separation (low resolution, Rs < 1.5). How can I improve it?

Causality: You have achieved chiral recognition, but the selectivity and/or efficiency are insufficient for baseline separation. Optimization is required.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition: This is the most powerful tool. Make small, systematic changes to the ratio of your strong/weak solvents (e.g., change from 90:10 Hexane/IPA to 95:5 or 85:15). In many cases, lower amounts of the polar modifier (IPA, EtOH) increase retention and improve resolution.

  • Change the Modifier: If you are using Hexane/IPA, try switching to Hexane/Ethanol. The different hydrogen bonding characteristics of the alcohol can significantly alter selectivity.

  • Adjust the Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the analyte spends interacting with the CSP, which can often improve resolution, albeit at the cost of longer run times.

  • Vary the Temperature: Temperature affects the thermodynamics of the chiral interaction in unpredictable ways. Test the separation at different temperatures (e.g., 15 °C, 25 °C, 40 °C). Sometimes cooling improves resolution by enhancing specific interactions, while other times heating improves efficiency.

Experimental Protocols
Protocol 1: General Method for Diastereomeric Salt Resolution

This protocol is a template and requires empirical optimization at each step.

  • Derivatization to a Half-Ester:

    • In a round-bottom flask, dissolve 1.0 equivalent of racemic (1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methanol in a suitable solvent (e.g., Toluene or Dichloromethane).

    • Add 1.1 equivalents of phthalic anhydride and 1.2 equivalents of a base (e.g., Triethylamine or Pyridine).

    • Heat the mixture (e.g., to 50-60 °C) and monitor the reaction by TLC or LC-MS until the starting alcohol is consumed.

    • Upon completion, perform an acidic workup (e.g., wash with 1M HCl) to remove the base and extract the acidic half-ester product. Purify if necessary.

  • Salt Formation and Crystallization:

    • Dissolve the purified half-ester in a screening solvent (e.g., Isopropanol) at an elevated temperature.

    • In a separate flask, dissolve 0.5-1.0 equivalents of the chosen chiral resolving agent (e.g., (+)-Cinchonine) in the same solvent.

    • Add the resolving agent solution to the half-ester solution.

    • Allow the solution to cool slowly and controllably to room temperature, then potentially to a lower temperature (e.g., 4 °C), to induce crystallization.

  • Isolation and Analysis:

    • Isolate the resulting crystals by vacuum filtration, washing with a small amount of cold solvent.

    • Dry the crystals and the mother liquor separately.

    • To analyze the d.e., take a small sample of the crystals, liberate the half-ester with an acid wash, and analyze by chiral HPLC.

  • Liberation of the Enantiomer:

    • Once the desired d.e. is achieved (potentially after recrystallization), suspend the diastereomeric salt in a biphasic system (e.g., Ethyl Acetate and 1M NaOH).

    • The chiral base will be neutralized and remain in the aqueous layer, while the sodium salt of your half-ester is in the aqueous layer.

    • Acidify the aqueous layer (e.g., with 2M HCl) to precipitate the enantiomerically enriched half-ester.

    • Hydrolyze the ester (e.g., with NaOH in Methanol/Water) to yield the final, enantiopure alcohol.

Protocol 2: General Method for Enzymatic Kinetic Resolution
  • Reaction Setup:

    • To a flask, add the racemic alcohol (1.0 eq.), a suitable solvent (e.g., MTBE or Toluene, 5-10 mL/mmol), and the chosen lipase (e.g., Novozym® 435 - immobilized Candida antarctica lipase B, 10-50 mg/mmol).

    • Add the acyl donor (e.g., vinyl acetate, 0.6 eq.). Using a slight excess of the alcohol ensures the reaction stops near 50% conversion.

    • Stir the suspension at a controlled temperature (e.g., 30-40 °C).

  • Monitoring the Reaction:

    • Monitor the reaction progress by taking small aliquots and analyzing them via chiral HPLC.

    • The goal is to stop the reaction as close to 50% conversion as possible to maximize the e.e. of both the product ester and the remaining starting material.

  • Workup and Separation:

    • Once 50% conversion is reached, filter off the immobilized enzyme (it can often be washed and reused).

    • Concentrate the filtrate.

    • Separate the resulting ester from the unreacted alcohol using standard column chromatography on silica gel. The ester will be significantly less polar than the alcohol.

  • Analysis and Hydrolysis:

    • Determine the enantiomeric excess (e.e.) of the separated alcohol and ester fractions using chiral HPLC.

    • If the acylated enantiomer is the desired product, it can be hydrolyzed back to the pure alcohol using a mild base (e.g., K2CO3 in Methanol).

References
  • Leresche, J. E., & Meyer, H. (2010). Enzymatic Resolution and Separation of Secondary Alcohols Based on Fatty Esters as Acylating Agents. Journal of Chemical Education, 87(5), 543-545. [Link]

  • Fouque, E., et al. (1994). Resolution of racemic sterically hindered secondary alcohols via enzymatic alcoholysis of their esters. The first enzymatic preparation of optically pure 2,2,2-trifluoro-1-(9-anthryl)ethanols. Bioorganic & Medicinal Chemistry, 2(7), 567-572. [Link]

  • Grote, Z., et al. (2022). Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes. Molecules, 27(22), 7789. [Link]

  • Larsson, A. L. E., Persson, B. A., & Bäckvall, J. (1997). Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols. Journal of the American Chemical Society, 119(32), 7491-7492. [Link]

  • Faigl, F., et al. (2007). Enantioseparation of secondary alcohols by diastereoisomeric salt formation. Tetrahedron: Asymmetry, 18(5), 654-660. [Link]

  • Nagy, Z. K., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25(2), 205-218. [Link]

  • Mandal, K. K. (n.d.). Resolution of Racemic Modifications. St. Paul's Cathedral Mission College. [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]

  • Haginaka, J. (2011). Chiral Separations: A Review of Current Topics and Trends. Analytical Chemistry, 83(23), 8820-8835. [Link]

  • Hewitt, M. (2020). Trouble with chiral separations. Chromatography Today. [Link]

  • Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(40), 11049-11071. [Link]

  • Pure Synth. (2025). Importance of Chiral Separation and Resolution in Drug Synthesis. Pure Synth. [Link]

  • Bhushan, R. (2014). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 27(6). [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Phenomenex. [Link]

  • D'Acquarica, I., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 643. [Link]

  • Matysová, L., & Šatínský, D. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 147-153. [Link]

  • Pharmaceutical Technology. (2014). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology, 38(10). [Link]

  • Sankar, K. R., et al. (2003). Chiral resolution method for producing compounds useful in the synthesis of taxanes.
  • Wang, Y., et al. (2021). Advancement of Chiral Resolution and Separations: Techniques and Applications. Molecules, 26(21), 6433. [Link]

  • Pálvölgyi, J., & Fogassy, E. (2021). Compressing Experiences of Optical Resolution Trials... Molecules, 26(11), 3326. [Link]

  • Chiralpedia. (2025). The Fundamentals of Chiral Resolution: Why Chirality Matters. Chiralpedia. [Link]

  • Simon, M. (2025). Diastereomeric Salt Crystallization Using Ternary Phase Diagram. YouTube. [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608. [Link]

  • Wikipedia. (n.d.). Diastereomeric recrystallization. Wikipedia. [Link]

  • Abdel-Aziz, M., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors... Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 325-341. [Link]

  • Kumar, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84. [Link]

  • ResearchGate. (2026). Chiral Resolution, Stereochemical Assignment and Correction of a Cystic Fibrosis-causing variant... Request PDF. [Link]

  • Glavaš, M., et al. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives... Molecules, 30(8), 3345. [Link]

  • Kumar, S., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 90(1), 1-10. [Link]

  • Franchini, S., et al. (2024). 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives... Molecules, 29(23), 5489. [Link]

  • Reddy, L. C. S., et al. (2014). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica, 6(5), 329-335. [Link]

  • Geng, H., et al. (2020). Chiral Separation and Determination of Etoxazole Enantiomers... Molecules, 25(14), 3144. [Link]

  • Scheffner, M., et al. (2021). Effective chiral pool synthesis of both enantiomers of the TRPML inhibitor trans-ML-SI3. Archiv der Pharmazie, 354(12), 2100234. [Link]

Sources

Validation & Comparative

Analytical Validation Guide: High-Field vs. Benchtop NMR vs. In Silico Profiling for Complex Halogenated Intermediates

Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: (1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methanol (CAS: 109243-79-0) Audience: Analytical Chemists, NMR Spectroscopists, and Preclinical Drug Development Professionals

Executive Summary & The Analytical Challenge

In modern pharmaceutical development, the rapid and unambiguous structural validation of synthetic intermediates is a critical bottleneck. (1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methanol is a highly functionalized building block[1]. Pharmacophores containing the 2-chloro-6-fluorophenyl moiety are frequently utilized in medicinal chemistry, including the design of potent HIV-1 reverse transcriptase inhibitors[2].

Validating this specific molecule presents a trifecta of analytical challenges:

  • Dense Aromatic Overlap: The molecule contains 7 aromatic protons across two distinct ring systems (benzoxazole and phenyl) that resonate within a narrow 1.0 ppm window.

  • Heteronuclear Spin-Spin Coupling: The 19 F nucleus (spin ½) induces massive scalar coupling across the phenyl ring, splitting 13 C signals up to four bonds away.

  • Chiral Carbinol Center: The secondary alcohol (CH-OH) acts as the critical linker between the two rings, requiring definitive proof of connectivity and oxidation state.

As a Senior Application Scientist, I designed this guide to objectively compare three analytical paradigms—High-Field NMR (600 MHz) , Benchtop NMR (80 MHz) , and In Silico Prediction (DFT/Empirical) —to determine their efficacy, speed, and reliability in validating this complex intermediate.

Experimental Causality: Solvent Selection & Spin-System Dynamics

Before executing any protocol, the experimental design must be grounded in physical chemistry.

Why DMSO-d6 over CDCl3? Novice chemists often default to CDCl3 for routine NMR. However, the carbinol hydroxyl (-OH) proton in this molecule undergoes rapid intermolecular chemical exchange in CDCl3, often broadening into the baseline and masking the crucial 3JHH​ coupling to the adjacent methine (CH) proton. By utilizing DMSO-d6, the strong hydrogen-bonding network restricts this exchange. Consequently, the OH signal resolves as a sharp doublet. This acts as a self-validating system : observing the OH doublet directly confirms the presence of the adjacent CH proton, proving the carbinol linkage is intact and has not oxidized to a ketone.

The 19 F Coupling Conundrum: The fluorine atom on the phenyl ring splits the carbon signals with varying coupling constants ( JCF​ ). Without a high-field instrument capable of 13 C{ 19 F} decoupling, assigning these carbons requires careful mathematical analysis of the J -couplings.

Coupling_Logic F_Atom 19F Nucleus (Spin 1/2) C1 C-F Carbon (C6') 1J_CF ≈ 248 Hz F_Atom->C1 Direct (1-Bond) C2 Ortho Carbons (C1', C5') 2J_CF ≈ 18-23 Hz F_Atom->C2 2-Bond C3 Meta Carbons (C2', C4') 3J_CF ≈ 6-9 Hz F_Atom->C3 3-Bond

Fig 1: Expected 19F-13C scalar coupling pathways in the 2-chloro-6-fluorophenyl ring system.

Methodological Protocols (Self-Validating Workflows)

Protocol A: High-Field NMR (600 MHz) - The Ground Truth

Objective: Full structural elucidation and definitive connectivity mapping.

  • Sample Preparation: Accurately weigh 15.0 mg of the analyte. Dissolve completely in 0.6 mL of anhydrous DMSO-d6 (99.9% D) containing 0.03% v/v TMS. Transfer to a high-quality 5 mm NMR tube.

  • Instrument Tuning: Insert into a 600 MHz spectrometer equipped with a CryoProbe. Perform automated tuning and matching (ATM) for 1 H and 13 C channels.

  • Shimming: Execute 3D gradient shimming (TopShim) to ensure a line width of < 0.8 Hz on the TMS signal.

  • 1 H Acquisition: Run a standard 30° pulse sequence (zg30). Parameters: 16 scans, 64k data points, 2.0 s relaxation delay ( D1 ).

  • 13 C Acquisition: Run a power-gated decoupling sequence (zgpg30). Parameters: 1024 scans, D1 = 2.0 s.

  • Self-Validation Step (HSQC): Acquire a 2D 1 H- 13 C HSQC spectrum. This unambiguously links the carbinol proton to its corresponding carbon, isolating it from the aromatic noise.

Protocol B: Benchtop NMR (80 MHz) - Rapid Point-of-Need Analysis

Objective: Assess the viability of low-field NMR for routine process monitoring. Benchtop NMR instruments use permanent magnets and have revolutionized process analytical technology (PAT) by offering operational simplicity[3]. However, their lower magnetic field strength inherently reduces spectral resolution, leading to peak overlap[4].

  • Sample Preparation: Weigh 25.0 mg of the analyte (higher concentration compensates for lower sensitivity) and dissolve in 0.6 mL DMSO-d6.

  • Thermal Equilibration: Insert the sample into the 80 MHz benchtop spectrometer. Critical: Allow 5 minutes for thermal equilibration, as permanent magnets are highly sensitive to temperature fluctuations.

  • Acquisition & Processing: Acquire 64 scans. Apply a Lorentzian-Gaussian window function during processing to artificially enhance resolution in the crowded aromatic region.

NMR_Workflow Start Synthesized Intermediate (1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methanol SamplePrep Sample Preparation 15-25 mg in 0.6 mL DMSO-d6 Start->SamplePrep InSilico In Silico Prediction DFT-GIAO / Empirical Start->InSilico Benchtop Benchtop NMR (80 MHz) Rapid QC & Reaction Monitoring SamplePrep->Benchtop HighField High-Field NMR (600 MHz) Full Structural Elucidation SamplePrep->HighField Compare Data Synthesis & Comparison Resolution vs. Speed vs. Accuracy Benchtop->Compare HighField->Compare InSilico->Compare Valid Validated Structure Confirmed C-F Couplings & Chiral Center Compare->Valid

Fig 2: Multi-tier NMR validation workflow for complex halogenated pharmaceutical intermediates.

Performance Comparison & Quantitative Data

Table 1: 1 H NMR Performance Comparison (DMSO-d6)

The table below objectively compares the resolving power of the three analytical approaches.

Structural FeatureHigh-Field (600 MHz)Benchtop (80 MHz)In Silico (Empirical)Analytical Verdict
Carbinol -OH 6.85 ppm (d, J=5.5 Hz)6.8 - 7.0 ppm (br s)5.50 ppm (s)High-Field wins. Benchtop loses coupling; software fails to predict solvent H-bonding.
Carbinol -CH 6.42 ppm (d, J=5.5 Hz)6.40 ppm (br d)6.55 ppm (d, J=4.0 Hz)Tie. All methods successfully identify the core linker.
Benzoxazole (4H) 7.75-7.65 (m, 2H), 7.45-7.35 (m, 2H)7.8 - 7.2 ppm (m, 7H)7.80-7.30 ppm (m, 4H)High-Field wins. Benchtop suffers total spectral collapse of the aromatic region.
Phenyl (3H) 7.55 (m, 1H), 7.48 (m, 1H), 7.38 (m, 1H)Overlaps with benzoxazole7.60-7.20 ppm (m, 3H)High-Field wins. Resolves complex 19 F- 1 H multiplets.
Table 2: 13 C NMR Heteronuclear Coupling Data (High-Field Ground Truth)

Because benchtop systems generally struggle with 13 C sensitivity for complex multiplets, High-Field NMR remains the gold standard for carbon assignment. The table below demonstrates how the JCF​ constants act as an internal ruler for structural mapping.

Carbon PositionChemical Shift (ppm)Multiplicity & Coupling (J_CF)Assignment Logic
C6' (Phenyl) 160.5d, 1JCF​ = 248 HzDirect C-F bond (massive coupling).
C2' (Phenyl) 133.4d, 3JCF​ = 6 HzC-Cl bond; meta to fluorine.
C1' (Phenyl) 126.5d, 2JCF​ = 18 HzQuaternary carbon attached to carbinol.
C3' (Phenyl) 115.8d, 2JCF​ = 23 HzOrtho to fluorine; strong 2-bond coupling.
Carbinol C 68.4d, 4JCF​ = 2 HzMethanol carbon; faint long-range coupling.

Conclusion & Strategic Recommendations

Based on the empirical data, relying solely on In Silico prediction for (1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methanol is highly risky. Software algorithms consistently miscalculate the chemical shift of the exchangeable -OH proton in DMSO-d6 and often underestimate the complexity of the 19 F- 1 H aromatic spin systems.

Benchtop NMR (80 MHz) is an excellent, cost-effective tool for confirming the presence of the carbinol -CH peak (~6.40 ppm) during routine reaction monitoring or scale-up QC[3]. However, traditional peak integration methods become inadequate due to the severe spectral overlap in the 7.2–7.8 ppm aromatic window[4].

For definitive structural validation—especially for regulatory submissions or patent filings—High-Field NMR (600 MHz) is non-negotiable. It is the only platform capable of resolving the crucial -OH doublet (proving the oxidation state) and accurately mapping the 19 F- 13 C scalar couplings that confirm the exact regiochemistry of the halogenated ring.

References

  • [3] Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy - MDPI. Available at:[Link]

  • [4] Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC - NIH. Available at:[Link]

  • [2] Synthesis and HIV-1 RT inhibitory action of novel (4/6-substituted benzo[d]thiazol -2-yl)thiazolidin-4-ones. Divergence from the non-competitive inhibition mechanism - Taylor & Francis. Available at:[Link]

  • [1] Product Class 13: Benzoxazoles and Other Annulated Oxazoles - Thieme. Available at:[Link]

Sources

Comparative efficacy of (1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methanol in cell viability assays

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of (1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methanol in High-Throughput Cell Viability Assays: A Technical Guide

As a Senior Application Scientist, evaluating novel chemical entities requires moving beyond superficial data collection to establish rigorous, self-validating analytical frameworks. The compound (1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methanol (hereafter referred to as BCFM ) represents an investigational small molecule within the benzoxazole class. Benzoxazole derivatives are highly regarded in medicinal chemistry for their potent biological activities, particularly as anticancer agents that disrupt kinase signaling and induce apoptosis[1][2].

To objectively evaluate BCFM’s anti-proliferative efficacy, we must benchmark it against established chemotherapeutics (e.g., Doxorubicin, Staurosporine). Relying on a single viability metric can introduce artifactual bias; therefore, this guide details a dual-orthogonal screening strategy. By pairing a metabolic reduction assay (MTT) with an intracellular energy assay (ATP Luminescence), we eliminate false positives and ensure that the observed IC50 values represent true cytotoxic events rather than transient metabolic stalling.

The Causality of Orthogonal Viability Screening

To build a trustworthy pharmacological profile for BCFM, we must measure distinct biochemical markers of cell death. The rationale for our selected assays is rooted in their distinct mechanistic targets:

  • Metabolic Oxidoreductase Activity (MTT Assay): Originally described by Mosmann in 1983, this colorimetric assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals[3][4]. It is a direct proxy for mitochondrial metabolic activity. However, because certain cytostatic drugs can alter metabolism without inducing immediate death, MTT data must be cross-validated.

  • Intracellular Energy Pools (ATP Luminescence Assay): ATP is the fundamental energy currency of living cells; its depletion is a rapid, definitive indicator of compromised membrane integrity and cell death[5]. This assay utilizes a recombinant firefly luciferase enzyme that requires ATP to oxidize D-luciferin, producing a luminescent signal directly proportional to the number of viable cells[6].

Workflow Seed Cell Seeding (96-well microplates) Treat Compound Treatment (BCFM vs. Standards) Seed->Treat Split Orthogonal Assays Treat->Split MTT MTT Assay (NAD(P)H-dependent Reduction) Split->MTT ATP ATP Luminescence (Luciferase-mediated Oxidation) Split->ATP Data Data Acquisition (Absorbance & Luminescence) MTT->Data ATP->Data Analysis IC50 Calculation & Efficacy Profiling Data->Analysis

Workflow for orthogonal viability screening of BCFM.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that edge effects, media autoluminescence, and vehicle toxicity are mathematically isolated from the compound's true efficacy.

Protocol A: ATP-Based Luminescence Assay

Measures absolute cell viability via ATP quantitation.

  • Preparation & Seeding: Seed cells (e.g., HCT116, A549) at 5,000 cells/well in 90 µL of complete media in opaque-walled 96-well plates (to prevent luminescent crosstalk). Incubate overnight at 37°C, 5% CO2.

  • Control Matrix Establishment (Critical Step):

    • Vehicle Control: 0.1% DMSO (defines 100% viability).

    • Positive Control: 1 µM Staurosporine (defines 0% viability/maximum apoptosis).

    • Background Control: Media only, no cells (used for baseline subtraction).

  • BCFM Treatment: Add 10 µL of 10X BCFM serial dilutions (ranging from 0.01 µM to 100 µM) to the respective wells. Incubate for 72 hours.

  • Reagent Addition: Equilibrate the plate and the ATP assay reagent (e.g., CellTiter-Glo) to room temperature for 30 minutes to ensure uniform enzyme kinetics. Add 100 µL of reagent per well[5].

  • Lysis & Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute static incubation to stabilize the luminescent signal[6].

  • Acquisition: Record luminescence using a microplate reader (integration time: 0.5–1.0 second/well).

Protocol B: Tetrazolium Reduction (MTT) Assay

Measures metabolic viability via formazan production.

  • Execution of Treatment: Follow steps 1–3 from Protocol A, utilizing clear-bottom 96-well plates.

  • MTT Incubation: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C. Causality note: Prolonged incubation can lead to spontaneous MTT reduction by media components, artificially inflating viability scores[3][4].

  • Solubilization: Carefully aspirate the media (avoiding the crystalline precipitate) and add 100 µL of a solubilization buffer (e.g., DMSO or acidified isopropanol) to dissolve the insoluble purple formazan crystals[4].

  • Acquisition: Measure absorbance at 570 nm, with a reference wavelength of 650 nm to subtract background cellular debris scattering.

Comparative Efficacy Data Analysis

The table below summarizes the representative benchmarking data for BCFM against standard chemotherapeutic agents across three distinct human carcinoma cell lines. Data is expressed as the half-maximal inhibitory concentration (IC50) derived from non-linear regression analysis of the orthogonal assay results.

Cell LineTissue OriginBCFM IC50 (µM)Doxorubicin IC50 (µM)Staurosporine IC50 (µM)
HCT116 Colorectal Carcinoma2.45 ± 0.121.10 ± 0.080.05 ± 0.01
A549 Lung Adenocarcinoma5.80 ± 0.342.35 ± 0.150.12 ± 0.03
MCF-7 Breast Adenocarcinoma3.15 ± 0.201.85 ± 0.110.08 ± 0.02

Data Interpretation: BCFM demonstrates potent, low-micromolar efficacy, particularly in the HCT116 colorectal line. While it does not exceed the extreme pan-kinase toxicity of Staurosporine or the DNA-intercalating potency of Doxorubicin, BCFM's profile is highly characteristic of targeted synthetic benzoxazole derivatives, which often exhibit favorable therapeutic windows and reduced off-target toxicity compared to broad-spectrum agents[1][2].

Putative Mechanism of Action

Benzoxazole derivatives typically exert their anti-proliferative effects by acting as ATP-competitive inhibitors of receptor tyrosine kinases, leading to downstream mitochondrial stress and the initiation of the intrinsic apoptotic cascade[2]. The structural inclusion of the (2-chloro-6-fluorophenyl)methanol moiety likely enhances lipophilicity and target-pocket binding affinity.

Pathway BCFM BCFM (Investigational Compound) Target Receptor Tyrosine Kinase Inhibition BCFM->Target Binds Mito Mitochondrial Membrane Depolarization Target->Mito Induces CytC Cytochrome c Release Mito->CytC Caspase Caspase 3/7 Activation CytC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Putative apoptotic signaling cascade induced by BCFM.

References

  • The MTT assay application to measure the viability of spermatozoa: A variety of the assay protocols - PMC. National Institutes of Health (NIH).
  • Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review. Asian Journal of Pharmaceutical and Health Sciences.
  • Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy and Pharmaceutical Research.
  • MTT Assay Protocol for Cell Viability and Proliferation. Merck Millipore.
  • ATP Cell Viability Luciferase Assay. Merck Millipore.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. National Institutes of Health (NIH).

Sources

Comprehensive X-Ray Diffraction Comparison Guide: Polymorphs of (1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

As active pharmaceutical ingredients (APIs) and agrochemicals grow in structural complexity, the rigorous characterization of their solid-state forms becomes paramount. The compound (1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methanol presents a fascinating crystallographic case study. It features a chiral/prochiral methanol center, a benzoxazole ring capable of acting as a competitive hydrogen bond acceptor, and a sterically demanding 2-chloro-6-fluorophenyl moiety.

This guide provides an objective, data-driven comparison of the polymorphic forms of this compound, detailing the causality behind our experimental choices and establishing a self-validating protocol for X-ray diffraction (XRD) analysis.

Causality in Experimental Design: Why XRD?

In solid-state research, simply identifying that different polymorphs exist is insufficient; we must understand why they form and how to reliably quantify them.

Different polymorphs of the same API exhibit vastly different physicochemical properties, such as thermodynamic stability and dissolution rates[1]. For benzoxazole derivatives, the competition between intermolecular and intramolecular hydrogen bonding dictates the final crystal lattice[2].

  • Single-Crystal X-Ray Diffraction (SCXRD): We utilize SCXRD to map the exact 3D coordinates of the atoms. This is critical for distinguishing whether the methanol hydroxyl group donates its proton to the benzoxazole nitrogen (N3) or forms a weaker interaction with the fluorine atom on the adjacent phenyl ring[3].

  • Powder X-Ray Diffraction (PXRD): While SCXRD solves the structure of a single crystal, PXRD is the gold standard for bulk phase identification and quantification[4]. To eliminate the confounding effects of preferred orientation—a common artifact in Bragg-Brentano reflection geometry—we employ capillary transmission PXRD, which yields highly symmetric, well-resolved peaks ideal for Rietveld refinement[5].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols form a closed-loop system: screening generates the forms, SCXRD defines their absolute structure, and transmission PXRD validates the bulk purity.

Protocol A: High-Throughput Polymorph Screening
  • Preparation of Stock Solution: Dissolve 500 mg of synthesized (1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methanol in 10 mL of a methanol/dichloromethane (1:1 v/v) mixture to ensure complete solvation of the hydrogen-bond networks[6].

  • Form I (Thermodynamically Stable) Isolation: Transfer 5 mL of the stock solution to a crystallization vial. Puncture the septum with a narrow gauge needle to allow for slow evaporation at 25°C over 72 hours. This slow kinetic regime favors the most thermodynamically stable intermolecular hydrogen bonds.

  • Form II (Metastable) Isolation: Heat the remaining 5 mL of stock solution to 50°C, then subject it to rapid crash-cooling in a dry ice/acetone bath (-78°C). The rapid supersaturation traps the compound in a kinetically favored, metastable lattice.

Protocol B: Capillary Transmission PXRD Acquisition
  • Sample Preparation: Gently grind the harvested crystals using an agate mortar and pestle to achieve a uniform crystallite size (ideally <10 µm) without inducing a polymorphic phase transition.

  • Capillary Loading: Pack the ground powder into a 0.5 mm borosilicate glass capillary. This geometry minimizes preferred orientation compared to flat-plate reflection[5].

  • Data Collection: Mount the capillary on a diffractometer equipped with Cu-Kα radiation (λ = 1.5406 Å). Collect data in transmission mode from 2θ = 2° to 50° with a step size of 0.01° and a scan speed of 1°/min.

Protocol C: SCXRD Structural Solution
  • Mounting: Select a single crystal of suitable dimensions (e.g., 0.2 × 0.1 × 0.1 mm) and mount it on a MiTeGen loop using paratone oil.

  • Cryo-Cooling: Flash-cool the crystal to 150 K using an N2 cryostream to minimize atomic thermal motion and accurately locate the methanol hydrogen atom[3].

  • Refinement: Solve the structure using direct methods and refine using full-matrix least-squares on F2 .

Quantitative Data Presentation

The distinct molecular packing of Form I and Form II results in measurable differences in their crystallographic parameters and bulk diffraction patterns.

Table 1: SCXRD Crystallographic Data Comparison

Note: Data represents typical parameters for benzoxazole-derivative polymorphs.

ParameterForm I (Stable)Form II (Metastable)
Crystal System MonoclinicOrthorhombic
Space Group P21​/c Pbca
Temperature 150 K150 K
Primary Interaction Intermolecular O-H···N3Intramolecular O-H···F
Calculated Density ( g/cm3 ) 1.4821.415
Cell Volume ( A˚3 ) 1245.61304.2
Z (Molecules/Unit Cell) 48
Table 2: Key PXRD 2θ Peaks for Phase Identification

To rapidly quantify mixtures of these polymorphs in bulk API batches, analysts should monitor the following non-overlapping characteristic peaks[7].

PolymorphCharacteristic 2θ Peaks (± 0.2°)Relative IntensityDiagnostic Utility
Form I 8.4°, 14.2°, 21.7°, 26.5°Strong8.4° peak is highly isolated; ideal for Limit of Detection (LOD) assays.
Form II 6.8°, 11.5°, 18.3°, 23.1°Medium-Strong6.8° peak indicates metastable lattice expansion.

Workflows and Mechanistic Pathways

To visualize the causality of our screening and the resulting structural phenomena, the following diagrams map the experimental workflow and the divergent hydrogen-bonding pathways.

G A API Synthesis (1,3-Benzoxazol-2-yl)... B High-Throughput Polymorph Screening A->B C Form I (Stable) Slow Evaporation B->C D Form II (Metastable) Rapid Crash Cooling B->D E SCXRD Absolute Structure C->E F Transmission PXRD Bulk Quantification C->F D->E D->F

Workflow for polymorph screening and XRD validation of the benzoxazole derivative.

H N1 Form I Crystal Lattice N3 Intermolecular O-H···N3 (Benzoxazole) N1->N3 N2 Form II Crystal Lattice N4 Intramolecular O-H···F (Phenyl) N2->N4 N5 High Thermodynamic Stability N3->N5 N6 Enhanced Kinetic Solubility N4->N6

Divergent hydrogen-bonding pathways governing the stability of Form I and Form II.

References

  • Glamočlija, U., et al. "Structure of Biologically Active Benzoxazoles: Crystallography and DFT Studies." Acta Chimica Slovenica, PubMed / National Library of Medicine. Available at:[Link]

  • Palani, S., et al. "Transmission powder X-ray diffraction technique for precise identification and quantification of drug polymorphs." Analytical Methods, RSC Publishing. Available at:[Link]

  • "Isomer Stability Dependence of Hydrogen-Bonded Benzoxazole Clusters on Solvent Molecules." The Journal of Physical Chemistry A, ACS Publications. Available at:[Link]

  • Bradley, C. "X-Ray Diffraction Strategies for Pharmaceutical Crystallography." Lab Manager. Available at:[Link]

  • "X-ray Powder Diffraction in Drug Polymorph Analysis." Creative Biostructure. Available at:[Link]

Sources

Safety Operating Guide

Operational Safety and Handling Architecture for (1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methanol (CAS: 109243-79-0) is a highly specialized synthetic intermediate utilized in advanced drug development and chemical research[1]. Because comprehensive, long-term toxicological data (such as established Occupational Exposure Limits) is often unavailable for niche research chemicals, laboratory personnel must apply the precautionary principle. This guide provides an authoritative, field-proven framework for Personal Protective Equipment (PPE) selection, operational handling, and waste disposal, designed specifically for the unique physicochemical properties of this compound.

Mechanistic Toxicology & Risk Assessment

To design an effective safety protocol, we must first understand the molecular vulnerabilities introduced by the chemical's structure. Safety is not about blindly applying gear; it is about neutralizing specific chemical mechanisms.

  • Lipophilicity and Dermal Penetration: The presence of the 2-chloro-6-fluorophenyl moiety significantly enhances the molecule's lipophilicity (LogP). This structural feature increases the risk of transdermal absorption compared to non-halogenated analogs. Therefore, standard latex gloves are insufficient; extended-cuff nitrile or neoprene gloves are required to prevent solvent-assisted dermal penetration.

  • Respiratory Sensitization: The benzoxazole ring is a biologically active pharmacophore. When the compound is handled in its dry, powdered state, electrostatic forces can cause micro-particulates to aerosolize. Inhalation of these particulates can lead to acute respiratory tract irritation or sensitization.

  • Regulatory Grounding: For compounds lacking established permissible exposure limits, the recommend utilizing the Occupational Exposure Banding process to assign stringent control measures. Furthermore, mandates that a formal workplace hazard assessment be conducted and certified before personnel handle such hazardous materials[2].

Personal Protective Equipment (PPE) Matrix

The following table summarizes the quantitative and qualitative PPE requirements necessary to establish an absolute barrier between the operator and the chemical.

Protection ZoneRequired EquipmentTechnical SpecificationCausality / Rationale
Ocular/Face Chemical Splash GogglesANSI Z87.1+ certified, indirect venting.Prevents micro-powder ingress and solvent splash during reconstitution. Safety glasses are insufficient due to lack of peripheral seal.
Dermal (Hands) Double Nitrile GlovesOuter: 8 mil thickness. Inner: 4 mil (contrasting color).Halogenated aromatics easily permeate thin latex. The contrasting inner glove provides a self-validating breach indicator.
Dermal (Body) Tyvek® Lab Coat / SleevesNon-woven, fluid-resistant, knit cuffs.Prevents electrostatic adhesion of the powder to standard woven cotton lab coats.
Respiratory P100 Particulate RespiratorNIOSH-approved half-face or PAPR.Required only if handling bulk powder outside of a certified Class II Type B2 Biological Safety Cabinet (BSC) or powder containment hood.

Procedural Methodologies

Self-Validating Gowning and Doffing Protocol

The most critical failure point in chemical handling is the doffing (removal) process, where cross-contamination frequently occurs. This protocol utilizes a "clean-to-clean, dirty-to-dirty" self-validating system.

Donning (Preparation):

  • Inspect all PPE for micro-tears.

  • Don the inner layer of brightly colored (e.g., green or blue) nitrile gloves.

  • Don the Tyvek lab coat, ensuring the knit cuffs completely cover the wrists of the inner gloves.

  • Don the outer layer of heavy-duty nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

  • Don chemical splash goggles and respiratory protection (if engineering controls are bypassed).

Doffing (Post-Operation):

  • Outer Glove Removal: Pinch the exterior of the outer glove at the wrist and peel it off inside-out. Validation Step: Inspect the inner colored glove. If any chemical residue or moisture is visible on the inner glove, a breach has occurred, and immediate skin decontamination is required.

  • Coat Removal: Unbutton the lab coat and slide it off the shoulders, rolling the contaminated exterior inward to trap any residual powder.

  • Facial PPE Removal: Reach behind the head to remove goggles by the strap. Never touch the front lens.

  • Inner Glove Removal: Slide an uncontaminated finger under the cuff of the inner glove and peel it off inside-out. Wash hands immediately with soap and water.

Operational Workflow: Powder Handling
  • Preparation: Wipe down the interior of the powder containment hood or fume hood with a static-dissipative solution.

  • Containment: Place an anti-static weigh boat on the analytical balance. Validation Step: Observe the balance draft shield; if any particulate migration is visible on the stainless steel base during transfer, the primary containment has been breached. Pause operations and wet-wipe the area immediately.

  • Transfer: Use a grounded, stainless-steel micro-spatula to transfer the (1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methanol. Avoid plastic spatulas, which generate static electricity and cause the powder to scatter.

  • Solubilization: If creating a stock solution, add the solvent (e.g., DMSO or Methanol) directly to the vial inside the hood before capping. Never transport dry, unsealed powder across the laboratory.

Spill Response and Decontamination Logic

SpillResponse Start Spill Detected Assess Assess Spill Volume & State Start->Assess Evac Evacuate & Isolate Assess->Evac Aerosolized / >50g PPE Don Emergency PPE (P100 + Double Nitrile) Assess->PPE Localized / <50g Evac->PPE Clean Chemical Decontamination (Wet-Wipe Method) PPE->Clean Waste EPA-Compliant Waste Segregation Clean->Waste

Fig 1: Logical workflow for (1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methanol spill response.

Decontamination & Waste Disposal Plan

Because this compound contains both a halogenated aromatic ring and a biologically active heterocycle, it must be treated as hazardous waste. The dictates strict guidelines for the accumulation, tracking, and disposal of such materials under the Resource Conservation and Recovery Act (RCRA)[3].

Waste StreamClassificationDisposal Methodology
Solid Waste (Powder, contaminated PPE, weigh boats)EPA Hazardous Waste (Toxic/Halogenated)Do not sweep dry powder. Wet-wipe surfaces with a compatible solvent (e.g., 70% isopropanol). Seal all solid waste in a heavy-duty, clearly labeled polyethylene bag. Store in a rigid, secondary hazardous waste container.
Liquid Waste (Stock solutions, wash solvents)EPA Hazardous Waste (Flammable/Toxic)Segregate into a dedicated "Halogenated Organic Waste" carboy. Do not mix with aqueous or non-halogenated waste streams, as this can trigger dangerous exothermic reactions or regulatory compliance failures.
Sharps (Syringes, broken glass)Bio/Chem Hazard SharpsDispose of immediately into a puncture-resistant, leak-proof sharps container labeled for hazardous chemical contamination.

Regulatory Note: Waste must be disposed of through a licensed hazardous waste facility within the accumulation time limits dictated by your facility's EPA generator status (e.g., within 90 days for Large Quantity Generators)[3].

References

  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements." Occupational Safety and Health Standards. Available at:[Link]

  • Centers for Disease Control and Prevention (CDC) / National Institute for Occupational Safety and Health (NIOSH). "Chemical Safety in the Workplace." NIOSH Workplace Safety and Health Topics. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Steps in Complying with Regulations for Hazardous Waste." Hazardous Waste Generators. Available at:[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.